molecular formula C23H19N3O3 B2502309 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-04-0

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2502309
CAS No.: 865286-04-0
M. Wt: 385.423
InChI Key: BNQQPIIGXSTKCZ-UHFFFAOYSA-N
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Description

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound of significant research interest due to its structural foundation on the 1,3,4-oxadiazole heterocycle . This core scaffold is extensively investigated in medicinal chemistry for its diverse biological activities. The molecular structure incorporates a 2-methoxyphenyl moiety directly attached to the 1,3,4-oxadiazole ring, a feature present in other synthesized compounds that have demonstrated potent antiglycation activity, which is relevant in the study of diabetic complications . Furthermore, the 1,3,4-oxadiazole class of compounds has been widely studied for a broad spectrum of other pharmacological properties, including antioxidant , antimicrobial, and anticancer effects . The presence of the benzyl and benzamide groups in its structure offers potential for interaction with various biological targets, making this compound a valuable chemical tool for researchers exploring new therapeutic avenues and structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its primary research value lies in its application as a building block or probe in biochemical and pharmacological studies.

Properties

IUPAC Name

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-10-6-5-9-19(20)22-25-26-23(29-22)24-21(27)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQQPIIGXSTKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities. The molecular formula of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is C23H19N3O3C_{23}H_{19}N_{3}O_{3} with a molecular weight of approximately 385.42 g/mol.

Chemistry

In the field of chemistry, 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions including:

  • Reduction : Using agents like lithium aluminum hydride.
  • Substitution : Facilitated by halogens or nucleophiles.

These reactions can yield various products such as alcohols or amines depending on the conditions applied.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 1.27 to 2.65 µM against various pathogens .
  • Anticancer Activity : The anticancer potential of benzamide derivatives has been highlighted in several studies. For example, some compounds have shown IC50 values lower than standard treatments like 5-Fluorouracil (5-FU), indicating their effectiveness against cancer cell lines such as HCT116 .

Medicine

In medicinal chemistry, the therapeutic potential of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is being explored for treating various diseases. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

Industry

This compound is also utilized in materials science for developing new materials with specific properties. The stability and reactivity of the oxadiazole ring can be harnessed in creating polymers or coatings with enhanced performance characteristics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organism
Compound N11.27Staphylococcus aureus
Compound N81.43Escherichia coli
Compound N222.60Klebsiella pneumoniae
Compound N232.65Candida albicans

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 (µM)Comparison Standard
Compound N95.855-FU (9.99 µM)
Compound N184.535-FU (9.99 µM)

Mechanism of Action

The mechanism of action of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Antifungal Oxadiazoles: LMM5 and LMM11

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : LMM5 contains a 4-methoxyphenylmethyl group on the oxadiazole ring and a sulfamoyl-benzyl substituent, unlike the target compound’s 2-methoxyphenyl and simple benzyl groups.
  • Activity : Both compounds inhibit thioredoxin reductase (Trr1) in Candida albicans, but LMM5 shows higher antifungal efficacy (MIC: 50 μg/mL vs. target compound’s undetermined value) .
  • Pharmacokinetics : The sulfamoyl group in LMM5 may enhance enzyme binding but reduce solubility compared to the target compound’s benzamide .

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : LMM11 features a furan-2-yl substituent and a cyclohexyl-ethyl sulfamoyl group.
  • Activity : LMM11 exhibits broader-spectrum antifungal activity but lower potency than LMM5 (MIC: 100 μg/mL) .

Antimicrobial Oxadiazoles: OZE Series and HSGN Derivatives

OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide)

  • Structural Differences : A 4-chlorophenyl group replaces the 2-methoxyphenyl, and a pentanamide replaces the benzamide.
  • Activity : OZE-III shows potent activity against Staphylococcus aureus (MIC: 8 μg/mL), attributed to the electron-withdrawing chloro group enhancing membrane penetration .

HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-4-(Trifluoromethoxy)Benzamide)

  • Structural Differences : Contains a 3-fluorophenyl and trifluoromethoxy group.
  • Activity: HSGN-237 demonstrates strong antibacterial activity against Neisseria gonorrhoeae (MIC: 1 μM), likely due to the trifluoromethoxy group’s metabolic stability .

Enzyme-Targeting Oxadiazoles

Compound 6a (N-([4-(5-(Ethylthio)-1,3,4-Oxadiazol-2-yl)Phenyl]Sulfonyl)Benzamide)

  • Structural Differences : Incorporates an ethylthio group and sulfonyl linker.
  • Activity: Inhibits human carbonic anhydrase II (hCA II) via interactions with key amino acids (e.g., Thr199, Gln92), highlighting the role of sulfur groups in enzyme inhibition .

TAS1553 (5-Chloro-2-{N-[(1S,2R)-2-(6-Fluoro-2,3-Dimethylphenyl)-1-(5-Oxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Propyl]Sulfamoyl}Benzamide)

  • Structural Differences : A complex oxadiazolone core with fluorophenyl and sulfamoyl groups.
  • Activity : Potent ribonucleotide reductase inhibitor (IC50: 0.5 nM), emphasizing the importance of fluorinated aromatic systems in anticancer activity .

Physicochemical and Structural Analysis

Compound Key Substituents Molecular Weight LogP* (Predicted) Biological Activity
Target Compound 2-Methoxyphenyl, Benzyl 321.33 3.2 Antifungal (Trr1 inhibition)
LMM5 4-Methoxyphenylmethyl, Sulfamoyl-Benzyl 547.62 4.1 Antifungal (MIC: 50 μg/mL)
OZE-III 4-Chlorophenyl, Pentanamide 279.72 2.8 Antimicrobial (MIC: 8 μg/mL)
HSGN-237 3-Fluorophenyl, Trifluoromethoxy 383.29 3.9 Antibacterial (MIC: 1 μM)
Compound 6a Ethylthio, Sulfonyl 393.44 3.5 hCA II Inhibition (Ki: 12 nM)

*LogP values estimated using PubChem and Molinspiration tools.

Key Research Findings and Trends

Substituent Position Matters : The 2-methoxyphenyl group in the target compound may offer better steric compatibility with Trr1 compared to LMM5’s 4-methoxyphenyl .

Electron-Withdrawing Groups Enhance Activity : Chloro (OZE-III) and trifluoromethoxy (HSGN-237) substituents improve antimicrobial potency by increasing lipophilicity and target binding .

Sulfur-Containing Groups Boost Enzyme Inhibition : Sulfamoyl (LMM5) and sulfonyl (Compound 6a) groups enhance interactions with enzymes like Trr1 and hCA II .

Metabolic Stability : Fluorinated (HSGN-237) and methylsulfonyl () groups reduce oxidative metabolism, extending half-life .

Biological Activity

4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides and oxadiazoles. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the oxadiazole ring and benzamide core, contribute to its diverse pharmacological effects.

Synthesis

The synthesis of 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process that includes the condensation of benzoic acids with amines. A notable method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid, which enhances yield and reduces environmental impact.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro evaluations showed that related oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BMEL-82.41
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideTBDTBD

Antimicrobial Activity

The antimicrobial activity of benzamide derivatives has been well-documented. Studies indicate that compounds with similar structures exhibit potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Monoamine Oxidase Inhibition

Research on related oxadiazole derivatives has identified significant inhibitory effects on monoamine oxidase type B (MAO B). For example, certain analogs demonstrated IC50 values as low as 1.4 nM with high selectivity for MAO B over MAO A . This suggests that 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide may also possess similar inhibitory properties.

Case Studies

Several case studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Activity : A study demonstrated that specific oxadiazole derivatives induced apoptosis in cancer cells through activation of p53 pathways and caspase cleavage .
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of benzamide derivatives revealed inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Functionalize the oxadiazole core with a 2-methoxyphenyl group via nucleophilic substitution or coupling reactions .
  • Step 3 : Attach the benzamide moiety using amide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
    • Critical Parameters : Temperature control (e.g., 80–100°C for cyclization), solvent selection (e.g., dry THF or DMF), and stoichiometric ratios to minimize by-products .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to oxadiazole) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and confirm substituent orientation .

Q. What preliminary biological assays are recommended for screening activity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include standard drugs (e.g., cisplatin for cytotoxicity, ciprofloxacin for antibacterial activity) .

Advanced Research Questions

Q. How can reaction yields for oxadiazole cyclization be optimized?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Yield Analysis : Compare TLC/HPLC monitoring vs. isolated yields under varying conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., EGFR kinase, DNA gyrase) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy group) with activity trends .
    • Validation : Cross-check with experimental IC₅₀ values and mutagenesis studies .

Q. How to address contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Standardization : Ensure consistent cell lines, culture conditions, and compound purity (≥95% by HPLC) .
  • Solubility Adjustments : Use DMSO/carboxymethyl cellulose vehicles to avoid false negatives .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of divergent results .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization Microwave-assisted cyclization, catalytic ZnCl₂
Structural Analysis X-ray crystallography, 2D NMR (COSY, HSQC)
Biological Screening MTT assay, agar diffusion for antimicrobial
Computational Modeling Molecular docking (AutoDock), QSAR analysis

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